![molecular formula C20H12O6 B261563 4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione inhibits the activity of the IKK complex by binding to the ATP-binding site of IKKβ, which is a catalytic subunit of the complex. This prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of downstream target genes.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, colon, and pancreatic cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other kinases, such as JNK and p38 MAPK, which may complicate the interpretation of experimental results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the development and application of 4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione. One potential direction is the development of more potent and selective IKK inhibitors that can be used in clinical settings. Another direction is the identification of biomarkers that can predict the response to IKK inhibitors in different diseases. In addition, the combination of IKK inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance their therapeutic efficacy. Finally, the use of this compound as a tool to study the NF-κB pathway and its role in various diseases may provide new insights into the pathogenesis of these diseases.
Synthesemethoden
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylbenzoyl chloride, which is then reacted with 3-hydroxyindanone to form 4-(4-methylbenzoyl)-3-hydroxy-1-indanone. This intermediate is then reacted with furan-2-carbaldehyde to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the IKK complex, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in the regulation of immune responses, inflammation, cell proliferation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.
Eigenschaften
Molekularformel |
C20H12O6 |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
(4//'E)-4//'-[hydroxy-(4-methylphenyl)methylidene]spiro[indene-2,5//'-oxolane]-1,2//',3,3//'-tetrone |
InChI |
InChI=1S/C20H12O6/c1-10-6-8-11(9-7-10)15(21)14-16(22)19(25)26-20(14)17(23)12-4-2-3-5-13(12)18(20)24/h2-9,21H,1H3/b15-14- |
InChI-Schlüssel |
FJHXJCDEWKMUCR-PFONDFGASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





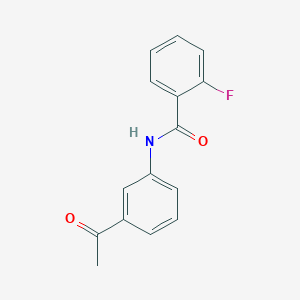

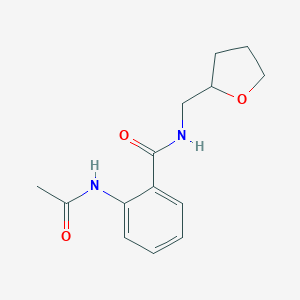
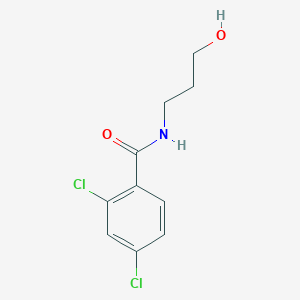
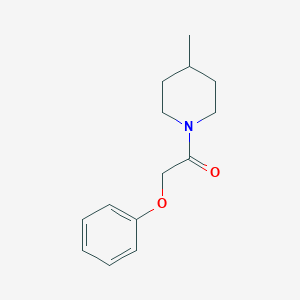
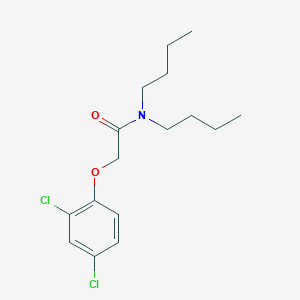
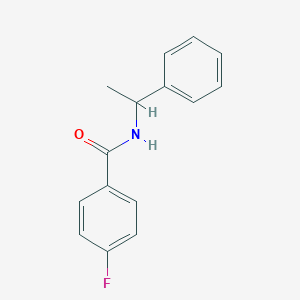
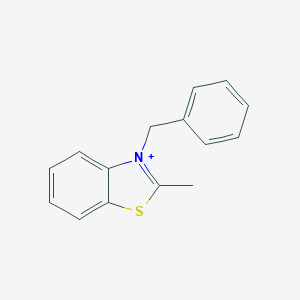


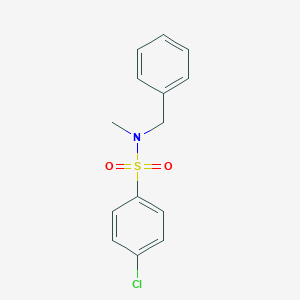
![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)